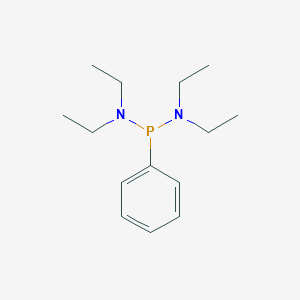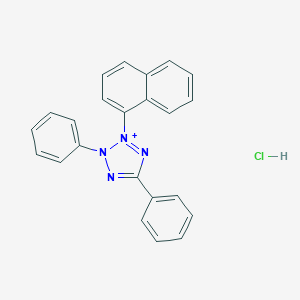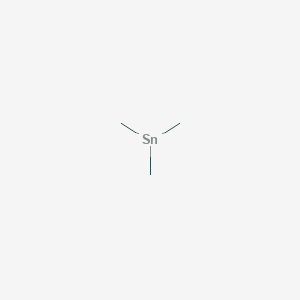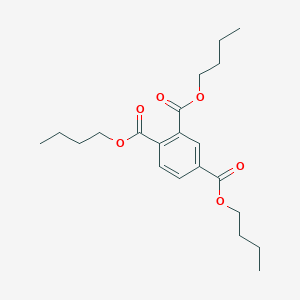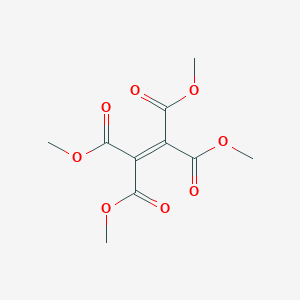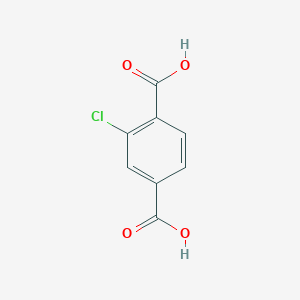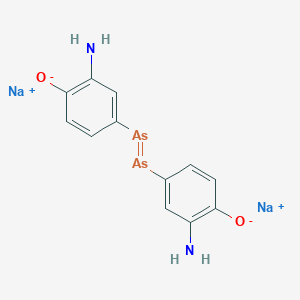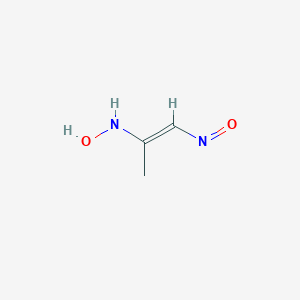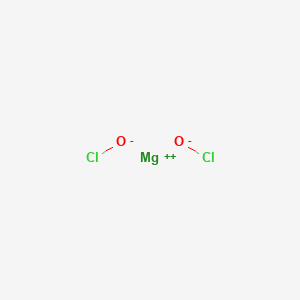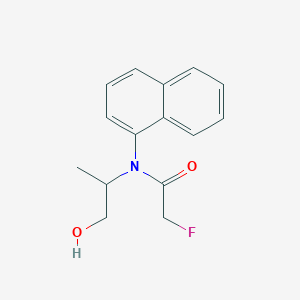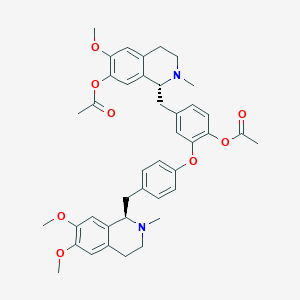
O-Diacetyldaurisoline
Descripción general
Descripción
O-Diacetyldaurisoline, also known as O-DDA, is a naturally occurring alkaloid found in a variety of plants. It is a dimer of the monomeric alkaloid daurisoline, which is a member of the quinoline family of alkaloids. O-DDA is a white, crystalline powder that is odorless and has a bitter taste. It is soluble in water, ethanol, and propylene glycol, and has a melting point of 135-136°C. O-DDA is an important alkaloid that has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1. Clinical Research Informatics
The study of clinical research informatics, as detailed by Sim et al. (2014), emphasizes the importance of understanding the design and analysis of human studies in clinical research. While this study does not directly involve O-Diacetyldaurisoline, it underlines the criticality of informatics in clinical research, which can be applicable to the study of compounds like O-Diacetyldaurisoline in clinical settings (Sim et al., 2014).
2. Protective Effects Against Ischemic Injury
Wang, Mu, and Liu (1998) investigated the derivative of daurisoline, O-Diacetyldaurisoline (Adau), and its protective effects against ischemic injury. Their study found that Adau inhibits intracellular free calcium concentration increase and protects cells from hypoxia-reoxygenation injury. Additionally, it attenuates the increase of lipid peroxide content and the decrease of SOD activity in ischemia models, indicating its significant protective effects against ischemic injury (Wang, Mu, & Liu, 1998).
3. Inhalation Toxins Evaluation
Although not directly related to O-Diacetyldaurisoline, Farsalinos et al. (2015) conducted a study evaluating the presence of inhalation toxins in electronic cigarette liquids, including diacetyl. Their research context provides insight into the broader category of chemical compounds and their potential inhalation risks, which could be relevant for similar compounds like O-Diacetyldaurisoline (Farsalinos et al., 2015).
4. Oleanolic Acid and Diabetes
The research by Camer et al. (2014) on oleanolic acid and its therapeutic properties for type 2 diabetes highlights the potential of natural compounds in treating chronic conditions. This study, while not directly concerning O-Diacetyldaurisoline, showcases the scientific interest in exploring natural compounds for therapeutic applications, which can be relevant for the research on O-Diacetyldaurisoline (Camer et al., 2014).
5. Ocular Pharmacokinetics and Drug Delivery
Urtti (2006) discussed the challenges in ocular pharmacokinetics and drug delivery, which is pertinent to the administration of compounds like O-Diacetyldaurisoline in an ocular context. This study highlights the importance of understanding the pharmacokinetics for effective drug delivery in the eye (Urtti, 2006).
Propiedades
IUPAC Name |
[4-[[(1R)-7-acetyloxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N2O8/c1-25(44)49-36-13-10-28(19-35-33-24-41(50-26(2)45)38(47-6)22-30(33)15-17-43(35)4)20-40(36)51-31-11-8-27(9-12-31)18-34-32-23-39(48-7)37(46-5)21-29(32)14-16-42(34)3/h8-13,20-24,34-35H,14-19H2,1-7H3/t34-,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWNDEKOMWWXMH-VSJLXWSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2C)OC)OC(=O)C)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30927554 | |
| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-Diacetyldaurisoline | |
CAS RN |
132139-17-4 | |
| Record name | O,O-Bisacetyldaurisoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132139174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{[4-(Acetyloxy)-3-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenyl]methyl}-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30927554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions O-Diacetyldaurisoline (S2-3) exhibits a "stabilization ability" towards G-quadruplex structures. Could you elaborate on what this means and why it's relevant in the context of anti-cancer research?
A1: O-Diacetyldaurisoline, along with other alkaloids in the study, demonstrated the ability to stabilize G-quadruplex structures formed by specific DNA sequences like telomeric DNA and C-myc22. [] G-quadruplexes are unique four-stranded DNA structures that can regulate gene expression, including genes involved in cancer development.
Q2: The study primarily focuses on the ability of various alkaloids, including O-Diacetyldaurisoline, to stabilize G-quadruplex DNA. Were any specific structure-activity relationships identified for O-Diacetyldaurisoline that contribute to this stabilizing effect?
A2: While the study doesn't delve into specific structure-activity relationships for O-Diacetyldaurisoline itself, it does highlight key structural features within the broader group of alkaloids that contribute to G-quadruplex stabilization. [] The presence of unsaturated ring C, positively charged N(+) centers, and conjugated aromatic rings are identified as crucial for enhancing stabilization. Further research focusing on modifying the O-Diacetyldaurisoline structure and evaluating its impact on G-quadruplex stabilization would provide valuable insights into its specific structure-activity relationship.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



